![molecular formula C25H23NO4 B2884048 (R)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid CAS No. 683217-76-7](/img/structure/B2884048.png)
(R)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid
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Overview
Description
This compound is a complex organic molecule. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon composed of two benzene rings fused with a central cyclopentene ring . It also has an amino group (NH2), a methoxy group (OCH3), a carbonyl group (C=O), and a phenyl group (a benzene ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques like X-ray crystallography or NMR spectroscopy could be used to elucidate its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the carbonyl group could undergo nucleophilic addition reactions, the methoxy group could participate in ether cleavage reactions, and the amino group could engage in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications
Biopolymer Production and Application
Polyhydroxyalkanoates Production
Research by Yáñez et al. (2020) highlights the engineering strategies for producing chiral hydroxycarboxylic acids (RHAs), which are valuable as chiral precursors due to their modifiable functional groups. These compounds can be produced de novo or obtained from recycled polyhydroxyalkanoate (PHA) products, indicating potential applications in biopolymer synthesis and recycling (Yáñez et al., 2020).
Medicinal Chemistry and Drug Development
Ninhydrin Reaction in Analytical Sciences
The work by Friedman (2004) on the ninhydrin reaction, which forms Ruhemann's purple with primary amino groups, underlines the significance of such reactions in detecting and analyzing compounds of interest across various disciplines, including pharmaceuticals. This suggests the potential utility of complex amino acids in analytical and diagnostic applications (Friedman, 2004).
Antioxidant and Biological Activities
Hydroxycinnamates in Antioxidant Activities
Research by Shahidi and Chandrasekara (2010) into hydroxycinnamates, which share structural similarities with certain carboxylic acids, demonstrates their potent antioxidant activities. This suggests that complex carboxylic acids like (R)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid could also exhibit similar antioxidant properties and potential applications in food science and nutraceuticals (Shahidi & Chandrasekara, 2010).
Material Science and Functional Materials
Sustainable Access to Polymers and Materials
The review by Chernyshev et al. (2017) on converting plant biomass to furan derivatives for new generation polymers and materials underlines the growing importance of sustainable chemical feedstocks. Complex carboxylic acids could play a role in the development of novel materials and sustainable industrial processes (Chernyshev et al., 2017).
Nutraceuticals and Functional Foods
Functional Properties of Rosmarinic Acid
Marchev et al. (2021) discuss the biotechnological production and biological activities of rosmarinic acid, highlighting its antioxidant, antimicrobial, and potential health-promoting effects. This suggests that structurally complex carboxylic acids might also find applications in the development of functional foods and nutraceuticals (Marchev et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16(24(27)28)23(17-9-3-2-4-10-17)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNFOFCQKNOUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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